molecular formula C7H4BrClO2 B2608776 2-Bromo-4-chloro-5-hydroxybenzaldehyde CAS No. 2092689-21-7

2-Bromo-4-chloro-5-hydroxybenzaldehyde

Cat. No.: B2608776
CAS No.: 2092689-21-7
M. Wt: 235.46
InChI Key: HTXLIBWANWNYOX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-hydroxybenzaldehyde is an aromatic compound with the molecular formula C7H4BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and hydroxyl functional groups. This compound is known for its utility in organic synthesis and pharmaceutical applications .

Mechanism of Action

Target of Action

It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The mode of action of 2-Bromo-4-chloro-5-hydroxybenzaldehyde involves its interaction with its targets. The oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The compound’s ability to form oximes and hydrazones suggests that it may have potential applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-5-hydroxybenzaldehyde can be synthesized through various methods. One common approach involves the bromination and chlorination of hydroxybenzaldehyde derivatives. For instance, starting with 4-hydroxybenzaldehyde, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes typically include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods may vary depending on the scale of production and the desired application .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-chloro-5-hydroxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-5-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and hydroxyl groups at specific positions on the benzaldehyde ring makes it a valuable intermediate in the synthesis of various compounds .

Properties

IUPAC Name

2-bromo-4-chloro-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXLIBWANWNYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092689-21-7
Record name 2-bromo-4-chloro-5-hydroxybenzaldehyde
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